3-Bromo-4'-n-pentylbenzophenone
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Description
3-Bromo-4’-n-pentylbenzophenone is a chemical compound with the IUPAC name (3-bromophenyl) (4-pentylphenyl)methanone . It has a molecular weight of 331.25 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-n-pentylbenzophenone contains a total of 40 bonds. These include 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4’-n-pentylbenzophenone include a molecular weight of 331.25 . More detailed properties such as the absolute entropy of ideal gas, acentric factor, critical compressibility factor, and critical pressure can be obtained from a real-time chemical predictor based on an advanced QSPR .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the formation of α-brominated carbonyl compounds . These intermediates are foundational in producing pharmaceuticals, agrochemicals, and other fine chemicals, showcasing the compound’s versatility in synthetic chemistry.
Chemical Innovation Experiments
The compound is used in chemical innovation experiments, particularly in educational settings. It provides a practical example for teaching α-bromination reactions to undergraduates, reinforcing their understanding of organic chemistry principles and fostering innovation consciousness .
properties
IUPAC Name |
(3-bromophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEDWPNRKOMAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260544 |
Source
|
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-n-pentylbenzophenone | |
CAS RN |
951887-51-7 |
Source
|
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-bromophenyl)(4-pentylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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